molecular formula C28H29N3O4 B3008123 2-{6,7-dimethoxy-2-oxo-3-[(phenylamino)methyl]-1,2-dihydroquinolin-1-yl}-N-(2,5-dimethylphenyl)acetamide CAS No. 894548-33-5

2-{6,7-dimethoxy-2-oxo-3-[(phenylamino)methyl]-1,2-dihydroquinolin-1-yl}-N-(2,5-dimethylphenyl)acetamide

Cat. No.: B3008123
CAS No.: 894548-33-5
M. Wt: 471.557
InChI Key: RVXSPGJWLVZOPP-UHFFFAOYSA-N
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Description

2-{6,7-Dimethoxy-2-oxo-3-[(phenylamino)methyl]-1,2-dihydroquinolin-1-yl}-N-(2,5-dimethylphenyl)acetamide is a complex organic compound with a unique structure that includes a quinoline core, dimethoxy groups, and phenylamino and acetamide functionalities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{6,7-dimethoxy-2-oxo-3-[(phenylamino)methyl]-1,2-dihydroquinolin-1-yl}-N-(2,5-dimethylphenyl)acetamide typically involves multiple steps. One common approach is to start with the quinoline core, which can be synthesized through a Pomeranz–Fritsch–Bobbitt cyclization. The introduction of the dimethoxy groups can be achieved through electrophilic aromatic substitution reactions. The phenylamino group is often introduced via a nucleophilic substitution reaction, while the acetamide functionality can be added through an acylation reaction.

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient catalysts and reaction conditions.

Chemical Reactions Analysis

Types of Reactions

2-{6,7-Dimethoxy-2-oxo-3-[(phenylamino)methyl]-1,2-dihydroquinolin-1-yl}-N-(2,5-dimethylphenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to modify the quinoline core or other functional groups.

    Substitution: Both nucleophilic and electrophilic substitution reactions can be performed on this compound to introduce new substituents.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinoline derivatives with additional oxygen-containing functional groups, while substitution reactions could introduce a wide range of new substituents.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the development of new materials and catalysts.

Biology

In biological research, 2-{6,7-dimethoxy-2-oxo-3-[(phenylamino)methyl]-1,2-dihydroquinolin-1-yl}-N-(2,5-dimethylphenyl)acetamide can be used to study the interactions between small molecules and biological macromolecules. Its structure allows it to interact with various biological targets, making it useful in drug discovery and development.

Medicine

Medically, this compound has potential applications as a therapeutic agent. Its ability to interact with specific molecular targets could make it useful in the treatment of various diseases, including cancer and neurological disorders.

Industry

In industry, this compound can be used in the development of new materials with unique properties. Its structure allows for the creation of polymers and other materials with specific functionalities.

Mechanism of Action

The mechanism of action of 2-{6,7-dimethoxy-2-oxo-3-[(phenylamino)methyl]-1,2-dihydroquinolin-1-yl}-N-(2,5-dimethylphenyl)acetamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved would depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other quinoline derivatives, such as:

Uniqueness

What sets 2-{6,7-dimethoxy-2-oxo-3-[(phenylamino)methyl]-1,2-dihydroquinolin-1-yl}-N-(2,5-dimethylphenyl)acetamide apart is its specific combination of functional groups and its potential for diverse applications. Its unique structure allows for a wide range of chemical modifications and interactions with biological targets, making it a versatile compound in both research and industrial applications.

Properties

IUPAC Name

2-[3-(anilinomethyl)-6,7-dimethoxy-2-oxoquinolin-1-yl]-N-(2,5-dimethylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H29N3O4/c1-18-10-11-19(2)23(12-18)30-27(32)17-31-24-15-26(35-4)25(34-3)14-20(24)13-21(28(31)33)16-29-22-8-6-5-7-9-22/h5-15,29H,16-17H2,1-4H3,(H,30,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVXSPGJWLVZOPP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)NC(=O)CN2C3=CC(=C(C=C3C=C(C2=O)CNC4=CC=CC=C4)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H29N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

471.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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